tert-Butyl4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate
Description
tert-Butyl4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 1H-pyrazole-3-ylmethyl substituent at the 4-position. These compounds often serve as intermediates or pharmacophores due to their modularity, enabling functionalization at the piperidine nitrogen (protected by the tert-butyloxycarbonyl, or Boc, group) and the 4-position substituent, which influences biological activity and physicochemical properties .
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrazol-5-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-8-5-11(6-9-17)10-12-4-7-15-16-12/h4,7,11H,5-6,8-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMDKWJXGADUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
A widely adopted method for constructing C–C bonds between aromatic/heteroaromatic systems and piperidine derivatives. For tert-butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate, this approach requires:
- Piperidine Substrate : 4-(Bromomethyl)piperidine-1-carboxylate.
- Pyrazole Partner : 1H-Pyrazol-3-ylboronic acid or ester.
Conditions :
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5–10 mol%).
- Base: Potassium carbonate or sodium hydroxide.
- Solvent: Dioxane/water or tert-butanol/water mixtures.
- Temperature: 80–100°C, 12–24 hours.
Example Protocol :
Buchwald-Hartwig Amination
While less common for methylene-linked systems, this method could theoretically couple 4-(aminomethyl)piperidine-Boc with halogenated pyrazoles. However, no direct examples were identified in the surveyed literature.
Nucleophilic Substitution Strategies
Alkylation of Pyrazole Anions
Mechanism : Deprotonation of 1H-pyrazole (pKa ~14) generates a nucleophilic species that displaces halides from 4-(halomethyl)piperidine-Boc.
Conditions :
- Base: Sodium hydride or DBU in anhydrous DMF.
- Solvent: DMF, THF, or tert-butanol.
- Temperature: 0°C to room temperature.
Example Protocol :
- Dissolve tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1 eq) and 1H-pyrazole (1.5 eq) in DMF.
- Add NaH (1.2 eq) at 0°C and stir for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 50–65%, limited by competing side reactions (e.g., elimination).
Reductive Amination and Cyclization
Pyrazole Ring Formation Post-Alkylation
Step 1 : Introduce a propargyl group to piperidine-Boc via Sonogashira coupling.
Step 2 : Cyclize with hydrazine derivatives to form the pyrazole ring.
Conditions :
Example Protocol :
- React tert-butyl 4-(propioloylmethyl)piperidine-1-carboxylate with hydrazine hydrate in DMF.
- Stir at 25°C for 6 hours.
- Isolate via filtration and wash with diethyl ether.
Yield : >90% for analogous triazole formations.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 70–85% | >95% | High regioselectivity |
| Nucleophilic Substitution | NaH, DMF | 50–65% | 80–90% | No transition metals required |
| Reductive Cyclization | CuI, DIPEA | >90% | >95% | One-pot synthesis |
Challenges and Optimization Strategies
- Protection of Pyrazole NH : The 1H-pyrazole NH may require temporary protection (e.g., trityl or SEM groups) during alkylation to prevent side reactions.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may complicate Boc group stability. tert-Butanol/water mixtures offer a compromise.
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 2–5 mol% maintains efficacy while lowering costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate with structurally related tert-butyl piperidine carboxylates, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Variations
*Estimated based on structural similarity.
Key Comparative Insights
- Functional Group Impact :
- Pyrazole vs. Tetrazole : Pyrazole (in the target compound) is less acidic than tetrazole (pKa ~17 vs. ~4.9), affecting solubility and ionization in physiological conditions .
- Aromatic Systems : Pyridine (basic) and indazole (planar, hydrogen-bonding) offer distinct electronic profiles compared to pyrazole, influencing target selectivity .
- Bioactivity Trends: Tetrazole and indazole derivatives show pronounced biological activity (antidiabetic, antiprotozoal), while brominated pyrazoles are more suited for synthetic applications .
- Safety Profiles :
- Most analogs require standard lab precautions, but indole-containing compounds may pose higher toxicity risks due to increased lipophilicity .
Biological Activity
tert-Butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a piperidine ring, a pyrazole moiety, and a tert-butyl ester group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Molecular Structure and Properties
- Molecular Formula : C14H23N3O2
- Molecular Weight : 251.32 g/mol
- CAS Number : 278798-07-5
The presence of the pyrazole moiety is particularly noteworthy as it is known to interact with various biological targets, including enzymes and receptors involved in inflammatory and proliferative pathways .
Research indicates that tert-butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate exhibits multiple biological activities:
- Anti-inflammatory Activity : The compound has been shown to modulate signaling pathways associated with inflammation. It potentially inhibits the activity of pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival. This makes it a candidate for further pharmacological exploration in oncology.
- Enzyme Interaction : The pyrazole moiety allows for interactions with various enzymes, which may lead to inhibition or modulation of their activity, impacting metabolic processes relevant to disease states.
Research Findings
Several studies have investigated the biological activity of tert-butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate:
Table 1: Summary of Biological Activity Studies
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of tert-butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate, researchers found that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This study suggests its potential use in treating chronic inflammatory diseases.
Case Study 2: Anticancer Activity
A separate investigation assessed the compound's effects on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating that tert-butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate may serve as a lead compound for developing new anticancer therapies.
Q & A
Q. What are the key considerations for synthesizing tert-butyl 4-(1H-pyrazol-3-ylmethyl)piperidine-1-carboxylate with high purity?
Synthesis typically involves multi-step reactions, including the formation of the pyrazole ring followed by coupling with a piperidine scaffold. Common reagents include thiocyanate for cyclocondensation and oxidizing agents like hydrogen peroxide for functional group interconversions . Purification methods such as column chromatography or recrystallization are critical to achieving >95% purity. Optimization of solvent systems (e.g., dichloromethane or THF) and temperature control (0–25°C) during coupling steps can minimize side products .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Personal protective equipment (PPE) should include chemical-resistant gloves (nitrile), lab coats, and P95/P1 respirators for dust control . In case of fire, use dry chemical extinguishers and avoid water due to potential reactivity with decomposition products . Ensure proper ventilation to limit airborne exposure, as acute toxicity data (oral LD₅₀ > 2000 mg/kg in rodents) suggest moderate hazard .
Q. Which analytical techniques are most effective for structural characterization?
Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and bond angles, as demonstrated for analogous piperidine-carboxylate derivatives (e.g., α = 88.85°, β = 81.21° for a related crystal structure) . Complementary methods include:
- NMR : ¹H/¹³C NMR to verify tert-butyl group integrity (δ ~1.4 ppm for tert-butyl protons).
- HRMS : To confirm molecular weight (theoretical m/z for C₁₅H₂₃N₃O₂: 277.36) .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental feedback loops to predict optimal reaction pathways. For example, reaction path searches can identify energetically favorable conditions for introducing substituents (e.g., fluorophenyl groups) to the pyrazole ring . Machine learning models trained on existing data (e.g., solvent polarity vs. yield) further narrow experimental parameters, reducing trial-and-error efforts .
Q. What mechanisms explain its potential pharmacological interactions, and how can these be validated?
The tert-butyl group induces steric hindrance, potentially enhancing selectivity for enzymes like kinases or GPCRs. In vitro binding assays (e.g., SPR or fluorescence polarization) using purified targets (e.g., serotonin receptors) can quantify affinity (Kd). For in vivo validation, pharmacokinetic studies in rodent models should assess bioavailability and metabolic stability, focusing on carboxylesterase-mediated cleavage of the tert-butyl carboxylate .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility)?
Discrepancies in water solubility (e.g., 0.1–1.2 mg/mL across studies) may arise from polymorphic forms or residual solvents. Standardized protocols are recommended:
Q. What reaction conditions favor selective functionalization of the pyrazole ring?
Electrophilic substitution at the pyrazole C4 position is achievable using NBS (N-bromosuccinimide) in DMF at 60°C, with >80% regioselectivity reported for bromination . For cross-coupling (e.g., Suzuki-Miyaura), Pd(PPh₃)₄ and aryl boronic acids in toluene/EtOH (3:1) at 80°C yield biaryl derivatives without piperidine ring degradation .
Methodological Notes
Q. How to assess compound stability under varying pH and temperature conditions?
Q. What analytical strategies differentiate this compound from structurally similar analogs?
Q. How do structural modifications (e.g., halogenation) impact bioactivity?
Introducing electron-withdrawing groups (e.g., -CF₃ at C5 of pyrazole) enhances metabolic stability but may reduce membrane permeability. Parallel artificial membrane permeability assays (PAMPA) and CYP450 inhibition screens are recommended for structure-activity relationship (SAR) profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
